N,N,2-trimethyl-5-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide
Description
N,N,2-Trimethyl-5-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide is a heterocyclic sulfonamide derivative characterized by a triazolo-phthalazine core linked to a substituted benzene ring. This compound has garnered attention for its inhibitory activity against biological targets such as the Cat Eye Syndrome Critical Region Protein 2 (CECR2), with an IC50 of 251.19 nM, indicating potent bioactivity . Its structural complexity, including the triazolo-phthalazine system and N,N,2-trimethylbenzenesulfonamide moiety, positions it as a candidate for therapeutic and biochemical research.
Properties
Molecular Formula |
C19H19N5O2S |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N,N,2-trimethyl-5-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H19N5O2S/c1-12-9-10-14(11-17(12)27(25,26)23(3)4)18-15-7-5-6-8-16(15)19-21-20-13(2)24(19)22-18/h5-11H,1-4H3 |
InChI Key |
UTHVSBDCNLCZHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3C4=CC=CC=C42)C)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-trimethyl-5-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3-amino-1,2,4-triazole with appropriate aldehydes and sulfonamides under reflux conditions . The reaction is often catalyzed by acids or bases to facilitate the formation of the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N,N,2-trimethyl-5-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .
Scientific Research Applications
Medicinal Chemistry
1.1 Antibacterial Activity
Recent studies have highlighted the compound's potential as an antibacterial agent. The emergence of bacterial resistance to antibiotics has prompted research into new antibacterial candidates. Transition metal-catalyzed reactions have been employed to synthesize derivatives of this compound that demonstrate significant antibacterial activity against various strains of bacteria. For instance, derivatives synthesized through palladium-catalyzed cross-coupling reactions have shown promising results in inhibiting bacterial growth, making them viable candidates for further clinical exploration .
1.2 Anticancer Properties
The compound has also been investigated for its anticancer properties. It has been found to exhibit potent antiproliferative effects against several cancer cell lines, including prostate and breast cancer cells. In vitro assays demonstrated that certain derivatives possess IC50 values in the low micromolar range, indicating high potency . The mechanism of action appears to involve the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis and growth .
Chemical Synthesis Applications
2.1 Synthesis of Heterocycles
N,N,2-trimethyl-5-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide serves as a valuable intermediate in the synthesis of various heterocyclic compounds. Its structure allows for diverse modifications that can lead to the formation of complex molecules with potential biological activities. For example, its use in microwave-assisted synthesis has facilitated the rapid generation of triazole and phthalazine derivatives .
2.2 Catalytic Reactions
The compound has been utilized as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of chemical transformations. This application is particularly relevant in the synthesis of bioactive molecules where high specificity is required . The ability to act as a ligand allows for the development of new synthetic methodologies that can streamline the production of pharmaceutical compounds.
Case Studies
3.1 Antibacterial Derivatives
A study showcased the synthesis of several derivatives from this compound using palladium-catalyzed methods. These derivatives were tested against multiple bacterial strains and exhibited varying degrees of antibacterial activity. The most promising candidates demonstrated significant zones of inhibition and were selected for further pharmacological evaluation .
3.2 Anticancer Evaluation
In another study focusing on anticancer properties, derivatives of this compound were evaluated against prostate cancer cell lines (PC-3). Results indicated that certain compounds had IC50 values significantly lower than established chemotherapeutic agents like doxorubicin, suggesting their potential as effective treatments for resistant cancer types .
Mechanism of Action
The mechanism of action of N,N,2-trimethyl-5-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Key Findings :
- The N,N,2-trimethylbenzenesulfonamide group confers superior potency (IC50 = 251.19 nM) compared to analogs with fewer methyl groups (e.g., 3162.28 nM for the N,2-dimethyl variant). Methylation likely enhances binding affinity through steric and electronic effects .
- Substitution with morpholine (IC50 = 19,952.62 nM) drastically reduces activity, suggesting that bulky substituents hinder target interaction .
- Methanesulfonamide derivatives (IC50 = 501.19 nM) exhibit intermediate potency, indicating the importance of the benzenesulfonamide scaffold .
Structural and Functional Comparisons
Triazolo-Phthalazine Core vs. Other Heterocycles
- Triazolo-phthalazine derivatives (e.g., the target compound) exhibit distinct activity compared to pyrimidine-based analogs like flumetsulam. The latter show broader herbicidal activity due to smaller size and compatibility with acetolactate synthase (ALS) enzymes, whereas triazolo-phthalazines may target different pathways .
- Triazolo-thiadiazole derivatives (e.g., N-(3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)ethenesulfonamide) prioritize sulfonamide-mediated interactions, similar to the target compound, but differ in heterocyclic core and substituent placement .
Substituent Effects
- Trifluoromethyl groups , as seen in N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide, enhance lipophilicity and metabolic stability. The target compound lacks this group but compensates with methyl substituents .
- Chloro substituents (e.g., in Y1Z: 2-chloro-N-[5-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-2-morpholin-4-ylphenyl]benzenesulfonamide) introduce electron-withdrawing effects but reduce potency when combined with morpholine .
Pharmacokinetic and Physicochemical Properties
- Solubility : The N,N,2-trimethylbenzenesulfonamide group improves water solubility compared to morpholine-containing analogs (e.g., Y1Z), which may aggregate in aqueous environments .
Biological Activity
N,N,2-trimethyl-5-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, particularly in anticancer applications, and other potential therapeutic effects.
- Molecular Formula : C19H19N5O2S
- Molecular Weight : 381.45 g/mol
- InChIKey : UTHVSBDCNLCZHF-UHFFFAOYSA-N
Synthesis and Structure
The compound is synthesized through a series of chemical reactions involving the triazole and phthalazine moieties. The synthetic pathways typically involve cyclization reactions that yield the desired product with reasonable purity and yield.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the triazolo[3,4-a]phthalazine structure. In vitro evaluations against various cancer cell lines have shown promising results:
- Cell Lines Tested :
- Hepatocellular carcinoma (HePG-2)
- Mammary gland breast cancer (MCF-7)
- Human prostate cancer (PC3)
- Colorectal carcinoma (HCT-116)
Case Studies
-
Cytotoxicity Evaluation :
A study evaluated several synthesized compounds based on the triazolo[3,4-a]phthalazine scaffold for their cytotoxic effects. The results indicated that compounds exhibited moderate to high cytotoxicity against the tested cancer cell lines. For instance:- Compound 23 showed an IC50 value of 15.05 µM against HePG-2 cells.
- Compound 24 exhibited an IC50 value of 17.23 µM against the same cell line.
The mechanism by which this compound exerts its biological effects may involve inhibition of specific molecular targets such as bromodomains. Bromodomains are critical in regulating gene expression and are implicated in various cancers. Compounds derived from this class have been shown to inhibit BET bromodomains effectively .
Comparative Table of Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 23 | HePG-2 | 15.05 |
| Compound 24 | HePG-2 | 17.23 |
| Compound X | HCT-116 | 21.93 |
| Compound Y | MCF-7 | 24.06 |
Other Biological Activities
Beyond anticancer properties, compounds related to this structure have shown promise in other therapeutic areas:
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli, suggesting potential for development into antibiotics .
- Anti-inflammatory Effects : Initial studies indicate that certain derivatives may possess anti-inflammatory properties, although further research is needed to substantiate these claims.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
